(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid
Overview
Description
“(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C17H30BNO5SSi . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonyl group linked to a piperidin-1-yl group . The piperidin-1-yl group is substituted with a tert-butyldimethylsilyl ether .Physical and Chemical Properties Analysis
This compound has a molecular weight of 399.39 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Antibacterial Activity
(Mori, Somada, & Oida, 2000) discuss the stereocontrolled synthesis of tricyclic carbapenem derivatives, where a piperidine ring, similar to the one in the compound of interest, is condensed to the carbapenem skeleton. These compounds exhibit potent antibacterial activities against both gram-positive and gram-negative bacteria.
Protection and Deprotection in Organic Synthesis
(Spjut, Qian, & Elofsson, 2010) explored the use of related sulfonyl compounds in the protection and deprotection of hydroxyl groups in organic synthesis. This is relevant to the chemical manipulation of (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-fluorophenyl)boronic acid.
Antiosteoclast Activity
(Reddy et al., 2012) synthesized a family of compounds including a piperidine component and found moderate to high antiosteoclast and osteoblast activity in these compounds.
Synthesis of Amino Acids and Peptides
(Marin et al., 2004) describes the synthesis of piperidine derivatives for the creation of 4-hydroxypipecolates and 4-hydroxylysine, which are important in the synthesis of amino acids and peptides.
Enzyme Inhibition
(Khalid et al., 2016) synthesized 1,3,4-Oxadiazole bearing compounds with a piperidine component. These compounds were screened for enzyme inhibition, particularly against butyrylcholinesterase.
Metal-Free Coupling in Organic Chemistry
(Allwood et al., 2014) developed a procedure for metal-free coupling of saturated heterocyclic sulfonylhydrazones with aryl and heteroaromatic boronic acids. This research is relevant to the manipulation of this compound in organic synthesis.
Gas Chromatography and Mass Spectrometry
(Mawhinney, 1983) discusses the use of tert-butyldimethylsilyl derivatives in the analysis of oxyanions, relevant to the understanding of the tert-butyldimethylsilyl component of the compound .
Safety and Hazards
Properties
IUPAC Name |
[4-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]sulfonyl-2-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BFNO5SSi/c1-17(2,3)27(4,5)25-13-8-10-20(11-9-13)26(23,24)14-6-7-15(18(21)22)16(19)12-14/h6-7,12-13,21-22H,8-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQWWGCGYTUILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BFNO5SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.